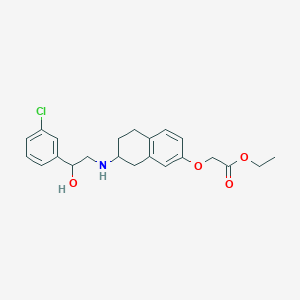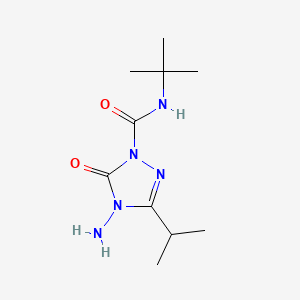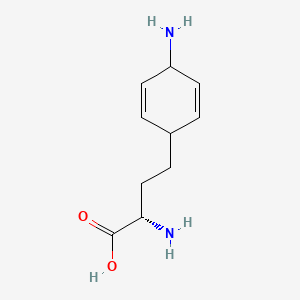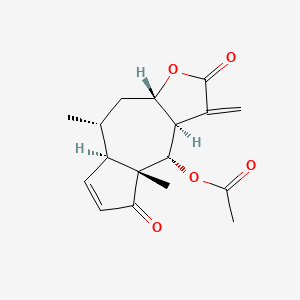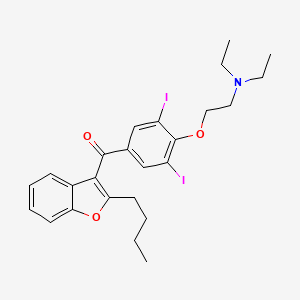
Amiodarona
Descripción general
Descripción
La amiodarona es un derivado del benzofurano y un medicamento antiarrítmico de clase III utilizado para tratar y prevenir varios tipos de disritmias cardíacas, incluida la taquicardia ventricular, la fibrilación ventricular y la fibrilación auricular . Se sintetizó por primera vez en 1961 y desde entonces se ha convertido en un fármaco valioso en cardiología debido a su eficacia en el manejo de arritmias potencialmente mortales .
Aplicaciones Científicas De Investigación
La amiodarona tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La amiodarona ejerce sus efectos a través de múltiples mecanismos:
Bloqueo del canal de potasio: La this compound bloquea los canales de potasio dependientes de voltaje, prolongando la fase de repolarización del potencial de acción cardíaco.
Bloqueo de los canales de sodio y calcio: También inhibe los canales de sodio y calcio, reduciendo la excitabilidad y la conductividad en los tejidos cardíacos.
Antagonismo del receptor adrenérgico: La this compound antagoniza parcialmente los receptores adrenérgicos alfa y beta, contribuyendo a sus efectos antiarrítmicos.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Amiodarone plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily inhibits adrenergic stimulation, affecting alpha and beta receptors, and modulates sodium, potassium, and calcium channels . These interactions lead to prolonged action potentials and refractory periods in myocardial tissue, thereby reducing the excitability of cardiac cells . Amiodarone also interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which are involved in its metabolism .
Cellular Effects
Amiodarone exerts significant effects on various cell types and cellular processes. It influences cell function by blocking potassium channels, which prolongs repolarization and decreases the heart’s ability to respond to unwanted electrical stimuli . This action helps in stabilizing cardiac rhythm. Additionally, amiodarone affects cell signaling pathways, including those involving adrenergic receptors, and can alter gene expression related to cardiac function . It also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of amiodarone involves multiple pathways. It blocks voltage-gated potassium channels, leading to prolonged repolarization of the cardiac action potential . Amiodarone also inhibits sodium and calcium channels, as well as alpha and beta adrenergic receptors . These actions collectively contribute to its antiarrhythmic effects. At the molecular level, amiodarone binds to these channels and receptors, inhibiting their activity and altering the electrical properties of cardiac cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amiodarone change over time. It has a long half-life, ranging from 25 to 100 days, leading to prolonged presence in the body . Amiodarone’s stability and degradation are influenced by its lipid solubility and accumulation in tissues such as fat and muscle . Long-term use can result in tissue accumulation, leading to potential toxic effects on organs like the lungs, liver, and thyroid . In vitro and in vivo studies have shown that amiodarone can cause cellular changes over extended periods, including alterations in cellular function and gene expression .
Dosage Effects in Animal Models
The effects of amiodarone vary with different dosages in animal models. At therapeutic doses, it effectively reduces the incidence of arrhythmias . At higher doses, amiodarone can cause toxic effects, including pulmonary toxicity, liver damage, and thyroid dysfunction . Studies in animal models have shown that the threshold for these adverse effects is dose-dependent, with higher doses leading to more severe toxicity .
Metabolic Pathways
Amiodarone is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . Its major metabolite, desethylamiodarone, also possesses antiarrhythmic properties . The drug’s metabolism involves complex pathways, including hepatic metabolism and biliary excretion . Amiodarone’s interaction with these metabolic pathways can affect the levels of various metabolites and influence metabolic flux .
Transport and Distribution
Amiodarone is highly lipid-soluble and is distributed widely within the body, accumulating in tissues such as fat, muscle, liver, lungs, and skin . It is transported within cells and tissues through binding to plasma proteins and interactions with transporters . The drug’s distribution is slow and extensive, requiring long loading periods to achieve therapeutic levels . Amiodarone’s accumulation in tissues can lead to prolonged effects and potential toxicity .
Subcellular Localization
Amiodarone’s subcellular localization is primarily within lysosomes, where it can induce phospholipidosis . This accumulation within lysosomes affects the drug’s activity and function, leading to cellular changes such as apoptosis and alterations in cellular signaling pathways . The drug’s localization is influenced by its lipid solubility and interactions with cellular membranes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La amiodarona se sintetiza mediante un proceso de varios pasos que involucra varias reacciones clave:
Materiales de partida: La síntesis comienza con 2-hidroxibenzaldehído y ácido 2-bromocaproico.
Formación de 2-butilbenzofurano: Estos materiales de partida se someten a una serie de reacciones, incluida la acilación, desmetilación, yodación y eterificación, para formar 2-butilbenzofurano.
Pasos finales: El 2-butilbenzofurano se reacciona aún más para producir clorhidrato de this compound.
Métodos de producción industrial
La producción industrial de this compound involucra rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso está diseñado para ser rentable, con altos rendimientos y residuos mínimos .
Análisis De Reacciones Químicas
Tipos de reacciones
La amiodarona se somete a varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar bajo ciertas condiciones, lo que lleva a la formación de metabolitos.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente involucrando sus átomos de yodo.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes utilizados en reacciones con this compound incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes reductores: Los agentes reductores como el borohidruro de sodio se pueden utilizar en reacciones de reducción.
Reacciones de sustitución: Los agentes halogenantes como el yodo y el bromo se utilizan en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de la this compound, que pueden tener diferentes actividades farmacológicas .
Comparación Con Compuestos Similares
La amiodarona a menudo se compara con otros fármacos antiarrítmicos:
Dronedarona: La dronedarona es un análogo de la this compound diseñado para tener menos efectos adversos, pero es menos eficaz.
Conclusión
La this compound es un medicamento antiarrítmico versátil y eficaz con un proceso de síntesis complejo y múltiples mecanismos de acción. Sus propiedades únicas y su amplia gama de aplicaciones la convierten en un compuesto valioso tanto en la investigación científica como en la práctica clínica.
Propiedades
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIKLHRQXLHMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022592 | |
| Record name | Amiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amiodarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 4.76e-03 g/L | |
| Record name | Amiodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amiodarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis. | |
| Record name | Amiodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1951-25-3 | |
| Record name | Amiodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiodarone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amiodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amiodarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RQ532IUT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amiodarone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015250 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





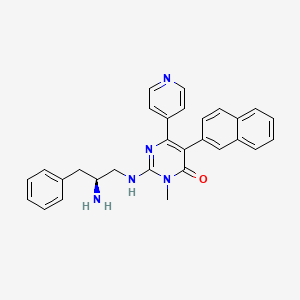
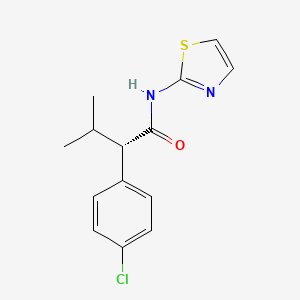
![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)

